6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol
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Overview
Description
6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a chlorine atom at the 6th position and a hydroxyl group at the 8th position on the benzopyran ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol typically involves the chlorination of 3,4-dihydro-2H-1-benzopyran-8-ol. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 6th position .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis starting from commercially available precursors. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound to its dihydro derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8th position can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biochemical pathways .
Comparison with Similar Compounds
γ-Tocopherol: 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,7,8-trimethyl-2-(4,8,12-trimethyltridecyl)-.
Trolox: 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid.
Nebivolol: 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol.
Uniqueness: 6-Chloro-3,4-dihydro-2H-1-benzopyran-8-ol is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzopyran ring. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to other benzopyran derivatives .
Properties
CAS No. |
188826-26-8 |
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Molecular Formula |
C9H9ClO2 |
Molecular Weight |
184.62 g/mol |
IUPAC Name |
6-chloro-3,4-dihydro-2H-chromen-8-ol |
InChI |
InChI=1S/C9H9ClO2/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,11H,1-3H2 |
InChI Key |
XVUKXZMJXRYTHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=CC(=C2)Cl)O)OC1 |
Origin of Product |
United States |
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